![molecular formula C14H19NO4 B7502559 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7502559.png)
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(furan-2-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(furan-2-yl)propan-1-one, commonly known as DAS, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. DAS is a spirocyclic lactone that contains a furan ring and a dioxane ring, making it a unique and complex molecule.
作用机制
The mechanism of action of DAS is not well understood, but several studies have suggested that it may act by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. DAS has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer cell growth and survival. DAS has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
DAS has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest in various cancer cell lines. DAS has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
One of the main advantages of using DAS in lab experiments is its high potency and selectivity towards cancer cells. DAS has been shown to exhibit cytotoxicity towards cancer cells while having minimal effects on normal cells. However, one of the limitations of using DAS in lab experiments is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
未来方向
There are several future directions for the research on DAS. One of the most promising directions is the development of DAS-based therapeutics for the treatment of cancer and other diseases. Several studies have reported the potential of DAS as a therapeutic agent, and further research is needed to explore its full therapeutic potential. Another future direction is the development of new synthetic methods for DAS that can improve its yield and purity. Additionally, the development of new analytical methods for DAS can help in the characterization and quantification of this complex molecule.
合成方法
The synthesis of DAS is a complex process that involves several steps. The most commonly used method for synthesizing DAS is the one-pot reaction of 2-furanmethanol, 1,4-dioxane-2,5-dione, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a catalytic amount of acetic acid. This method yields DAS in good to excellent yields and has been widely used in the literature.
科学研究应用
DAS has shown promising results in various scientific research applications. One of the most notable applications of DAS is in the field of medicinal chemistry. DAS has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities. Several studies have reported the potential of DAS as a therapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
属性
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c16-13(4-3-12-2-1-9-17-12)15-7-5-14(6-8-15)18-10-11-19-14/h1-2,9H,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQZLYQYOJCUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one](/img/structure/B7502479.png)
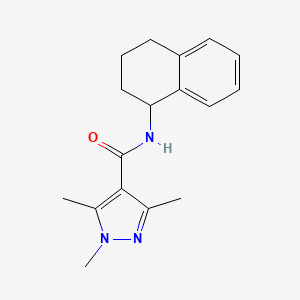
![N-{(1E)-3-oxo-1-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-3-[2-(pyridin-4-ylcarbonyl)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B7502486.png)
![N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B7502511.png)
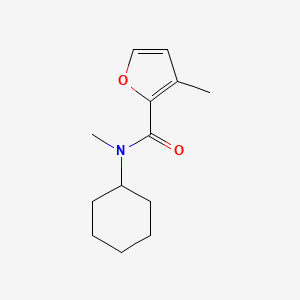
![Cyclobutyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502517.png)

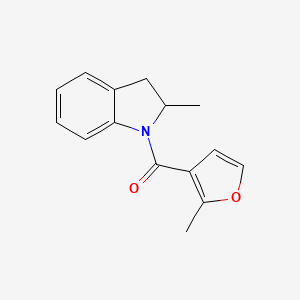
![(3,4-Dimethylphenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502529.png)

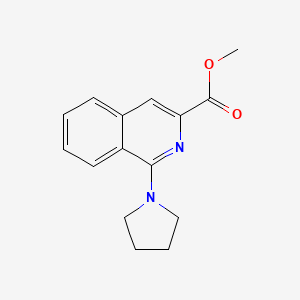
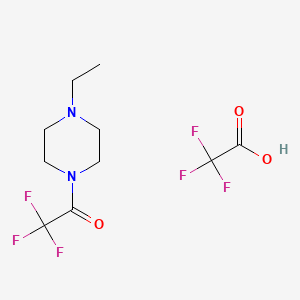
![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7502549.png)
![2-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7502553.png)
